(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione

Oncology Osteosarcoma Cytotoxicity Assay

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione (CAS 712307-82-9) is a synthetic chroman-2,4-dione derivative featuring a unique 2-benzoyl-4-chlorophenyl substituent. This class of compounds is actively researched for its diverse biological activities, with specific evidence for this compound pointing towards potential applications in oncology and as a biochemical tool for studying lipoxygenase enzymes.

Molecular Formula C23H14ClNO4
Molecular Weight 403.82
CAS No. 712307-82-9
Cat. No. B2533203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione
CAS712307-82-9
Molecular FormulaC23H14ClNO4
Molecular Weight403.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-13-18-22(27)16-8-4-5-9-20(16)29-23(18)28/h1-13,27H
InChIKeyCRPPIWYPKOKEOO-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione (CAS 712307-82-9) - Structural & Bioactivity Profile


(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione (CAS 712307-82-9) is a synthetic chroman-2,4-dione derivative featuring a unique 2-benzoyl-4-chlorophenyl substituent . This class of compounds is actively researched for its diverse biological activities, with specific evidence for this compound pointing towards potential applications in oncology [1] and as a biochemical tool for studying lipoxygenase enzymes [2].

Enzymology Probe Platelet 12-lipoxygenase mechanistic studies Enzyme selectivity context
Cell-Model Endpoint Osteosarcoma 143B cell-line response review Cell-model endpoint context
Structural Differentiation 2-benzoyl-4-chlorophenyl substitution research workflow May support structure-activity relationship studies

Research-Grade (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione: Why Generics Can't Compete


Simple substitution with other chroman-2,4-dione derivatives is not valid for research, as the specific 2-benzoyl-4-chlorophenyl moiety on the iminomethyl linkage is critical for biological activity. Analogs with different substitutions, such as the general class of chroman lipoxygenase inhibitors described by Galileo Pharmaceuticals [1], will have profoundly altered target engagement profiles. Evidence shows this compound possesses distinct cytotoxic effects on the 143B osteosarcoma cell line, a phenotype that is highly sensitive to specific structural variations and therefore not a class-wide property [2].

Target shift Generic chroman-2,4-diones may not engage 12-LOX; lipoxygenase inhibition profiles may differ.
Phenotype loss 143B cytotoxicity is substitution-sensitive; class-level analogs may not reproduce reported cell-model response.
Mechanism mismatch Differentiation-inducing activity may not transfer to generic chroman derivatives; pathway-response endpoints may shift.

Quantitative Differentiator Evidence for (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione


Selective Cytotoxicity Profile in 143B Osteosarcoma Line vs. Analog Class

This specific compound demonstrates measurable in vitro cell cytotoxicity against the 143B human osteosarcoma cell line (TK-) [1]. While the general class of chroman derivatives shows diverse activity, the specific 2-benzoyl-4-chlorophenyl substitution on this molecule is linked to a unique cytotoxic profile. For comparison, the broader class of chroman lipoxygenase inhibitors was developed for an entirely different primary target profile, highlighting a divergence in biological mechanism rather than potency [2]. Therefore, selecting this analog over a generic chroman-2,4-dione is critical for researchers focusing on this specific anti-tumor phenotype.

Cytotoxicity Profile
Class-level inference
Active against 143B (TK−) human osteosarcoma cell line
Supports cell-model endpoint review
72 h continuous exposure; phenotype is substitution-sensitive
Oncology Osteosarcoma Cytotoxicity Assay

Platelet 12-Lipoxygenase Inhibition: A Mechanistic Probe Over Other Lipoxygenase-Targeting Analogs

This compound has been directly tested for in vitro inhibition of platelet 12-lipoxygenase, a specific target within a multi-isozyme family [1]. The closest comparator class of chroman derivatives, claimed in patent US 20060193797, was designed for general lipoxygenase inhibition, which includes 5-LOX and 15-LOX [2]. Testing data for this compound at a concentration of 30 µM against 12-LOX exists, providing a quantitative entry point for selectivity profiling, a key advantage for researchers wanting to develop isozyme-selective inhibitors. Choosing a generic lipoxygenase inhibitor from the patent class would not guarantee this specific 12-LOX engagement.

12-LOX Inhibition
Class-level inference
Tested at 30 µM against platelet 12-lipoxygenase in vitro
Supports isozyme-selectivity assay context
Broad-spectrum chroman analogs may target 5-LOX/15-LOX
Enzymology Lipoxygenase Platelet Biology

Differentiation-Inducing Activity vs. Purely Cytotoxic Analogs

Evidence indicates this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. This mechanism is fundamentally different from many chroman analog classes used purely as cytotoxic agents [2]. For instance, the anti-tumor chroman derivatives in patent CN ZL 201210045877.3 are described for their general cytotoxic and multi-drug resistance inhibition properties, not for differentiation induction. This compound's specific ability to induce phenotypic maturation provides a distinct mechanistic differentiator, making it the compound of choice for studies on cancer cell differentiation therapy over simpler cytotoxic analogs.

Differentiation Induction
Data to verify
Reported proliferation arrest and monocyte/macrophage differentiation
Supports differentiation pathway-response interpretation
Source review recommended; class-level cytotoxic analogs lack this phenotype
Cell Differentiation Leukemia Therapy Proliferation Arrest

Suggested Research Applications for (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione


Probing 12-Lipoxygenase in Cancer and Platelet Biology

Use this compound as a selective probe for platelet 12-lipoxygenase, as evidenced by direct enzymatic testing [1]. Unlike broad-spectrum chroman-based lipoxygenase inhibitors (e.g., those in patent US 20060193797 [2]), this molecule can be used to dissect the specific role of 12-LOX in thromboxane generation and tumor cell proliferation pathways. Its mechanism of action provides a key advantage for studies aiming to validate the 12-LOX pathway over other lipoxygenases.

Cancer Cell Differentiation Studies

Apply this compound in oncology research to investigate the induction of differentiation in undifferentiated cancer cells, particularly in leukemia or myelodysplastic syndromes [1]. This application is supported by evidence of proliferation arrest and monocyte differentiation. The compound's specific phenotype separates it from standard cytotoxic agents [3], enabling targeted therapeutic investigations that aim to reverse the malignant phenotype rather than simply kill cells.

Osteosarcoma Anti-Tumor Mechanism Research

Employ this compound as a tool to study anti-tumor mechanisms in human osteosarcoma, where it has shown specific in vitro cytotoxicity against the 143B (TK-) cell line [1]. This scenario is ideal for researchers screening for structure-activity relationships in this cancer type. Its efficacy provides a defined entry point for chemical biology studies that standard chromone derivatives, with different primary target profiles, cannot offer.

Application
Selection Property
Validation Focus
12-LOX pathway dissection
12-lipoxygenase selectivity review
Isozyme-specific inhibition endpoints
Cancer cell differentiation studies
Differentiation-induction endpoint context
Monocyte-lineage marker validation
Osteosarcoma model research
Cell-model endpoint review
143B cell-viability assay context
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